Psoralen, 8-geranyl-5-methoxy-
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Overview
Description
Psoralen, 8-geranyl-5-methoxy- is a naturally occurring photoactive compound found in various plants. It belongs to the family of furanocoumarins, which are known for their ability to interact with deoxyribonucleic acid (DNA) upon activation by ultraviolet light. This compound has been utilized in traditional medicine and modern therapeutic applications due to its unique photoreactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psoralen, 8-geranyl-5-methoxy- typically involves the extraction from plant sources or chemical synthesis. One method includes the high-speed counter-current chromatography (HSCCC) technique, which allows for the separation and purification of the compound from crude plant extracts. The solvent system used in HSCCC often comprises n-hexane, ethyl acetate, methanol, and water in equal volumes .
Industrial Production Methods: Industrial production of Psoralen, 8-geranyl-5-methoxy- may involve large-scale extraction from plants like Pulsatilla chinensis. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound to a high degree of purity .
Chemical Reactions Analysis
Types of Reactions: Psoralen, 8-geranyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield simpler furanocoumarin derivatives.
Substitution: Substitution reactions, such as those catalyzed by palladium, can introduce different functional groups to the psoralen structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are employed.
Major Products: The major products formed from these reactions include hydroxylated psoralens, reduced furanocoumarins, and various substituted derivatives with altered photophysical properties .
Scientific Research Applications
Psoralen, 8-geranyl-5-methoxy- has a wide range of scientific research applications:
Mechanism of Action
Psoralen, 8-geranyl-5-methoxy- exerts its effects through a photoreactive mechanism. Upon exposure to ultraviolet light, it intercalates into DNA and forms covalent bonds with pyrimidine bases, leading to DNA cross-linking. This process inhibits DNA synthesis and function, ultimately causing cell apoptosis. The compound also affects tyrosine kinase signaling and influences the immunogenic properties of cells .
Comparison with Similar Compounds
8-Methoxypsoralen: Another furanocoumarin used in photochemotherapy.
5-Methoxypsoralen (Bergapten): Known for its use in treating skin conditions.
5,8-Dimethoxypsoralen: Studied for its photoreactive properties and effects on melanin production.
Uniqueness: Psoralen, 8-geranyl-5-methoxy- is unique due to its specific geranyl and methoxy substitutions, which may confer distinct photophysical and biological properties compared to other psoralens. These structural differences can influence its reactivity, efficacy, and safety profile in therapeutic applications .
Properties
CAS No. |
17182-52-4 |
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Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
9-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)6-5-7-15(3)10-12-26-22-20-17(11-13-25-20)19(24-4)16-8-9-18(23)27-21(16)22/h6,8-11,13H,5,7,12H2,1-4H3/b15-10+ |
InChI Key |
CTPXXQMJFXTTQZ-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C)C |
Origin of Product |
United States |
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